Finasteride is a synthetic compound primarily used as a medication for the treatment of benign prostatic hyperplasia and male pattern baldness. It acts as a potent inhibitor of the enzyme 5-alpha-reductase, which converts testosterone into dihydrotestosterone, a hormone implicated in these conditions. Finasteride is available in various forms, including finasteride acetate, which is an ester derivative of finasteride.
Finasteride was first developed by the pharmaceutical company Merck & Co. in the late 1980s and received approval from the U.S. Food and Drug Administration in 1992 for the treatment of benign prostatic hyperplasia and later for androgenetic alopecia in men. The compound has been extensively studied and is recognized for its efficacy and safety profile.
Finasteride belongs to the class of medications known as 5-alpha-reductase inhibitors. It is classified chemically as a steroid derivative, specifically a 4-azasteroid.
The synthesis of finasteride involves several steps, which can vary depending on the specific method employed. Two notable patents describe different synthetic routes:
Both methods emphasize high efficiency and low cost, with the latter method being noted for its shorter synthetic route. The use of readily available raw materials contributes to reduced production costs.
Finasteride has a complex molecular structure characterized by its steroid framework. The molecular formula is , indicating it consists of 23 carbon atoms, 36 hydrogen atoms, two nitrogen atoms, and two oxygen atoms.
The molecular weight of finasteride is approximately 372.55 g/mol. Its structural representation reveals a fused ring system typical of steroid compounds, with specific functional groups that contribute to its biological activity.
The chemical reactions involved in the synthesis of finasteride include:
The synthesis often requires specific catalysts and reaction conditions to optimize yields and purity. For example, reactions may be conducted under controlled temperatures and pressures to enhance reaction rates and selectivity .
Finasteride exerts its pharmacological effects by inhibiting the enzyme 5-alpha-reductase, which plays a key role in converting testosterone into dihydrotestosterone. By blocking this conversion:
Clinical studies have demonstrated that finasteride effectively lowers dihydrotestosterone levels by approximately 70%, leading to significant improvements in symptoms related to benign prostatic hyperplasia and hair regrowth in patients with male pattern baldness .
Finasteride appears as a white crystalline solid with a melting point ranging between 252°C and 254°C. It is sparingly soluble in water but soluble in organic solvents such as methanol and ethanol.
The chemical stability of finasteride is influenced by factors such as pH and temperature. It undergoes hydrolysis under acidic or basic conditions but remains stable under normal storage conditions when protected from light and moisture.
Finasteride has several applications beyond its primary therapeutic uses:
Finasteride acetate (C₂₅H₄₀N₂O₄, CAS 222989-99-3) is the acetylated prodrug form of finasteride. Its molecular structure retains the core 4-aza-steroid backbone of finasteride but incorporates an acetate ester group at the C17β position. This modification enhances crystallinity and stability during synthesis and formulation [6] [9]. The compound features:
Synthesis Pathways:Industrial synthesis involves 11-step stereoselective reactions starting from 3-oxo-4-androstene-17β-carboxylic acid:
Table 1: Structural Properties of Finasteride Acetate
Property | Value/Description |
---|---|
Molecular Formula | C₂₅H₄₀N₂O₄ |
Molecular Weight | 432.60 g/mol |
Crystal System | Orthorhombic |
Hydrogen Bond Donors | 1 (Lactam NH) |
Hydrogen Bond Acceptors | 4 (Carbonyl O, ester O) |
LogP (Octanol-Water) | 3.1 (High lipophilicity) |
Finasteride acetate acts as a competitive, mechanism-based inhibitor of steroid 5α-reductase isoenzymes. Upon hydrolysis to finasteride, it forms a stable ternary complex with NADP⁺ and the enzyme, irreversibly inactivating it [1] [6] [9]. Key mechanisms include:
Table 2: Inhibition Kinetics of Finasteride Against 5α-Reductase Isoenzymes
Isoenzyme | IC₅₀ (nM) | Inhibition Type | DHT Reduction (%) |
---|---|---|---|
Type II | 4.2 | Irreversible | 70–90 |
Type I | 360 | Weakly competitive | <10 |
Type III | 288 | Weakly competitive | <15 |
Absorption:Finasteride acetate is hydrolyzed to finasteride in the gut. Oral bioavailability of finasteride is 65%, unaffected by food. Peak plasma concentrations (Cₘₐₓ) occur at 1–2 hours post-dose [5] [8] [9].
Distribution:
Metabolism:Finasteride undergoes hepatic oxidation primarily via CYP3A4 (>80%), forming ω-hydroxy and ω-carboxy metabolites. These metabolites exhibit <20% of the parent drug’s activity. No significant induction or inhibition of CYP enzymes occurs [1] [9].
Excretion:
Table 3: Key Pharmacokinetic Parameters of Finasteride
Parameter | Value | Clinical Relevance |
---|---|---|
Bioavailability | 65% | Consistent systemic exposure |
Tₘₐₓ | 1–2 hours | Rapid onset of action |
Vd | 76 L | Extensive tissue distribution |
Half-life | 5–8 hours | Suitable for once-daily dosing |
Metabolic Pathway | CYP3A4 oxidation | Low drug interaction risk |
Fecal Excretion | 57% | Safe for renal impairment |
Finasteride and dutasteride are both 4-aza-steroid inhibitors but differ fundamentally in isoenzyme targeting and pharmacokinetics:
Dutasteride: Dual type I/II inhibitor (IC₅₀=0.5 nM), suppressing >99% serum DHT [3] [7] [10].
Molecular binding:Finasteride’s smaller structure allows selective access to type II’s substrate pocket, while dutasteride’s bulkier side chain enables binding to both isoenzymes [6] [7].
Pharmacokinetic divergence:
Property | Finasteride | Dutasteride |
---|---|---|
Half-life | 5–8 hours | 4–5 weeks |
DHT Reduction | 70% (serum) | 94.7% (serum) |
Steady-State | 7 days | 60 days |
PSA Suppression | 50% | 50% |
Clinical implications:Despite dutasteride’s superior DHT suppression, both drugs show equivalent efficacy in reducing prostate volume (finasteride: 18%, dutasteride: 25%) and improving urinary flow rates (finasteride: +1.7 mL/s, dutasteride: +2.2 mL/s) after 12 months [7] [10]. This paradox arises because prostate size reduction depends on intraprostatic DHT blockade, where finasteride achieves near-complete inhibition (>90%) despite lower serum effects [1] [7].
Table 4: Prostate Volume Reduction in Clinical Trials
Drug | Prostate Volume Reduction (%) | Time to Max Effect | Study Reference |
---|---|---|---|
Finasteride | 18 | 6–12 months | PLESS Trial [7] |
Dutasteride | 25 | 6–12 months | ARIA Trial [7] |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9